N-[1-(4-methoxybenzyl)-1H-pyrazol-5-yl]-7,8-dimethyl-4-oxo-4H-chromene-2-carboxamide
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Overview
Description
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is a complex organic compound that has garnered interest due to its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a pyrazole ring, a chromene moiety, and a methoxyphenyl group, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE typically involves multi-step organic reactions. One common method includes the condensation of 4-methoxybenzaldehyde with hydrazine to form the corresponding hydrazone, which is then cyclized to produce the pyrazole ring. The chromene moiety is introduced through a separate synthetic route involving the cyclization of appropriate precursors under acidic or basic conditions. The final step involves coupling the pyrazole and chromene intermediates under specific reaction conditions, such as the use of coupling reagents and catalysts .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The choice of solvents, temperature control, and reaction time are critical factors in achieving efficient industrial-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or halides
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Scientific Research Applications
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
- 4-(((4-Methoxyphenyl)amino)methyl)-N,N-dimethylaniline
- 2-Methoxy-5-((phenylamino)methyl)phenol
- 5-(4-Methoxyphenyl)-1H-indoles
- 5-(4-Methoxyphenyl)-1H-imidazoles .
Uniqueness
N-{1-[(4-METHOXYPHENYL)METHYL]-1H-PYRAZOL-5-YL}-7,8-DIMETHYL-4-OXO-4H-CHROMENE-2-CARBOXAMIDE is unique due to its specific combination of functional groups and structural features.
Properties
Molecular Formula |
C23H21N3O4 |
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Molecular Weight |
403.4 g/mol |
IUPAC Name |
N-[2-[(4-methoxyphenyl)methyl]pyrazol-3-yl]-7,8-dimethyl-4-oxochromene-2-carboxamide |
InChI |
InChI=1S/C23H21N3O4/c1-14-4-9-18-19(27)12-20(30-22(18)15(14)2)23(28)25-21-10-11-24-26(21)13-16-5-7-17(29-3)8-6-16/h4-12H,13H2,1-3H3,(H,25,28) |
InChI Key |
ZQOUKPWQNHEPHF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=C(C=C1)C(=O)C=C(O2)C(=O)NC3=CC=NN3CC4=CC=C(C=C4)OC)C |
Origin of Product |
United States |
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